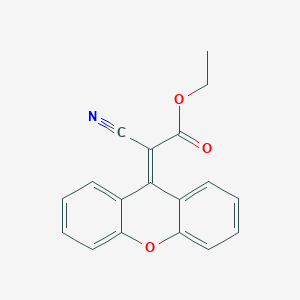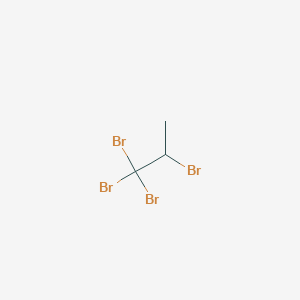
9,12,15,18,21,24,27-Heptaoxaheptatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12,15,18,21,24,27-Heptaoxaheptatriacontane is a chemical compound known for its unique structure and properties. It belongs to the class of polyethers, which are compounds containing multiple ether groups. The compound’s structure consists of a long carbon chain with seven oxygen atoms inserted at specific intervals, making it a heptaoxa derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,15,18,21,24,27-Heptaoxaheptatriacontane typically involves the stepwise introduction of ether linkages into a long carbon chain. This can be achieved through various organic synthesis techniques, including Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide under basic conditions to form an ether.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and yield. The process might include the use of catalysts to enhance the efficiency of ether formation and to ensure the correct placement of oxygen atoms along the carbon chain.
Chemical Reactions Analysis
Types of Reactions
9,12,15,18,21,24,27-Heptaoxaheptatriacontane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The ether linkages in the compound can be targeted for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
9,12,15,18,21,24,27-Heptaoxaheptatriacontane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polyethers and their interactions with other molecules.
Biology: The compound’s unique structure makes it useful in studying membrane interactions and transport mechanisms.
Medicine: Research into drug delivery systems often utilizes this compound to explore how polyethers can enhance the solubility and stability of pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and surfactants, due to its ability to modify surface properties and improve material performance.
Mechanism of Action
The mechanism by which 9,12,15,18,21,24,27-Heptaoxaheptatriacontane exerts its effects involves its interaction with molecular targets through its ether linkages. These interactions can influence various pathways, such as:
Molecular Targets: The compound can interact with proteins, lipids, and other biomolecules, affecting their function and stability.
Pathways Involved: It can modulate signaling pathways by altering membrane fluidity and permeability, impacting cellular communication and transport processes.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): A widely used polyether with similar ether linkages but different chain lengths and properties.
Crown ethers: Compounds with multiple ether groups arranged in a ring structure, known for their ability to complex with metal ions.
Uniqueness
9,12,15,18,21,24,27-Heptaoxaheptatriacontane is unique due to its specific arrangement of ether linkages along a linear carbon chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
66205-45-6 |
|---|---|
Molecular Formula |
C30H62O7 |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]decane |
InChI |
InChI=1S/C30H62O7/c1-3-5-7-9-11-12-14-16-18-32-20-22-34-24-26-36-28-30-37-29-27-35-25-23-33-21-19-31-17-15-13-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
VZQORIBDLGGJQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)

![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)

![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)
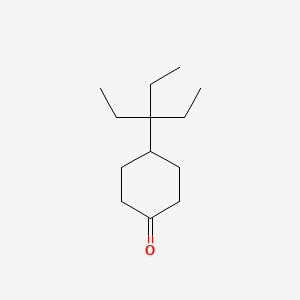
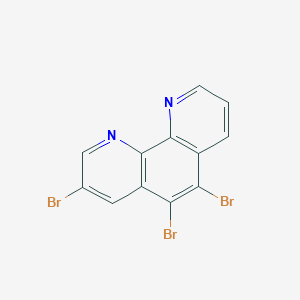

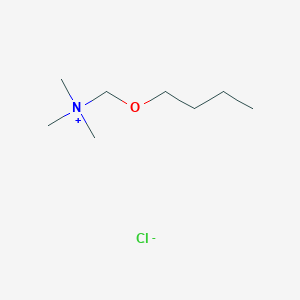
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)

